pKa Shift: Target vs. 8-Hydroxyquinoline-2-carbaldehyde & Nitroxoline
The predicted pKa of the 8-OH proton in 8-hydroxy-5-nitroquinoline-2-carbaldehyde is 7.00 ± 0.59, which is 2.27 log units lower (more acidic) than that of the non-nitrated analog 8-hydroxyquinoline-2-carbaldehyde (pKa 9.27 ± 0.10) and 4.45 log units higher (less acidic) than nitroxoline (pKa 2.55 ± 0.10) . This intermediate pKa, driven by the electron-withdrawing 5-nitro group counterbalanced by the 2-CHO substituent, means ionization of the phenolic –OH occurs near physiological pH (7.0), whereas the non-nitrated comparator remains predominantly protonated and nitroxoline is predominantly deprotonated under the same conditions.
Comparator A: 9.27 ± 0.10
Comparator B: 2.55 ± 0.10
| Evidence Dimension | Acid dissociation constant (pKa) of the 8-hydroxy group |
|---|---|
| Target Compound Data | pKa = 7.00 ± 0.59 (Predicted) |
| Comparator Or Baseline | 8-Hydroxyquinoline-2-carbaldehyde (CAS 14510-06-6): pKa = 9.27 ± 0.10 (Predicted); Nitroxoline / 5-Nitro-8-hydroxyquinoline (CAS 4008-48-4): pKa = 2.55 ± 0.10 (Predicted) |
| Quantified Difference | Target pKa is 2.27 units lower than 8-HQ-2-carbaldehyde and 4.45 units higher than nitroxoline |
| Conditions | All values are predicted (ACD/Labs or equivalent); experimental validation not available |
Why This Matters
The intermediate pKa of 7.00 positions the target compound such that both protonated and deprotonated species coexist at physiologically relevant pH, enabling tunable metal-chelation behavior and controlled pH-dependent reactivity that neither comparator can replicate.
